2-Methyl-6-methyleneoctan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-6-methylideneoctan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-5-9(2)7-6-8-10(3,4)11/h11H,2,5-8H2,1,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOATZOQREKBJMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C)CCCC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171662 | |
| Record name | 2-Methyl-6-methyleneoctan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18479-59-9, 53219-21-9 | |
| Record name | 2-Methyl-6-methylene-2-octanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18479-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-6-methylene-2-octanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018479599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Octen-2-ol, 2-methyl-6-methylene-, dihydro deriv. | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methyl-6-methyleneoctan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-6-methyleneoctan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.498 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-methyl-6-methyleneoct-7-en-2-ol, dihydro derivative | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.103 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-6-METHYLENE-2-OCTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3X4ZY821W | |
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Natural Occurrence and Biogeographical Distribution of 2 Methyl 6 Methyleneoctan 2 Ol
Identification in Plant Volatiles and Metabolomes
The volatile profiles of plants are complex mixtures of compounds that play crucial roles in their interaction with the environment. This compound has been identified as a component of the volatile metabolome of several important plant species.
Research has confirmed the presence of this compound in the volatile profile of certain grape cultivars. Specifically, it has been reported in Vitis vinifera L. cv. 'Fernão-Pires', a white grape variety. researchgate.net The identification of this compound, also known as dihydromyrcenol, contributes to the understanding of the complex aroma profile of wines produced from this grape. researchgate.net
Below is a table summarizing the occurrence of this compound in the specified grape cultivar.
| Plant Species | Cultivar | Compound Identified |
| Vitis vinifera L. | 'Fernão-Pires' | This compound (dihydromyrcenol) |
A study focused on the volatile metabolomic expression of different tomato (Lycopersicon esculentum L.) cultivars identified this compound as a key compound. nih.gov This research, which analyzed Plum, Campari, Grape, Cherry, and Regional cultivars, reported the presence of this compound for the first time in the volatile composition of tomatoes. nih.gov
The study employed multivariate analysis to differentiate the tomato cultivars based on their volatile profiles. Out of 77 volatile metabolites identified, this compound was part of a set of compounds that enabled a perfect discrimination between the different cultivars, achieving a 100% success rate in classification. nih.gov This suggests its potential as a chemical marker for cultivar identification and traceability. nih.gov
The table below illustrates the tomato cultivars in which this compound was identified as a discriminant volatile metabolite.
| Lycopersicon esculentum L. Cultivar | Role of this compound |
| Plum | Discriminant Volatile Marker |
| Campari | Discriminant Volatile Marker |
| Grape | Discriminant Volatile Marker |
| Cherry | Discriminant Volatile Marker |
| Regional | Discriminant Volatile Marker |
Occurrence in Non-Plant Biological Systems
The presence of this compound is not limited to the plant kingdom. It has also been detected in products from the animal kingdom, specifically from insects, and is associated with microbial volatile profiles.
This compound, under its synonym dihydromyrcenol, has been identified in bee honey from different geographical locations. researchgate.net Its presence in honey from Brazil and Turkey has been noted in studies analyzing the volatile organic compounds of honey from diverse floral sources. researchgate.net The occurrence of this compound in honey is likely due to the bees foraging on plants that produce it.
| Apiary Product | Geographical Origin | Compound Identified |
| Bee Honey | Brazil | Dihydromyrcenol |
| Bee Honey | Turkey | Dihydromyrcenol |
While direct evidence of this compound production by Bacillus strains is not prominently documented in the reviewed literature, the study of microbial volatile organic compounds (MVOCs) is an active area of research. Bacteria, including various Bacillus species, are known to produce a wide array of volatile compounds, some of which are terpenoids related to this compound. These compounds play roles in microbial communication and interaction with other organisms. For instance, studies on other bacteria like Pseudomonas have shown the production of a diverse portfolio of VOCs with antifungal and plant growth-promoting activities. mdpi.com Further research into the volatilomes of Bacillus strains may yet reveal the presence of this compound or its isomers.
General Principles of Isoprenoid Biosynthesis Relevant to this compound
Isoprenoids, also known as terpenoids, represent the most extensive and diverse class of natural products, with over 35,000 identified molecules involved in vital biological functions across all domains of life. microbiologyresearch.org The biosynthesis of all isoprenoids originates from two universal five-carbon (C5) building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). oup.comkegg.jp There are two independent and distinct metabolic pathways that produce these fundamental precursors: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the deoxyxylulose 5-phosphate (DXP) pathway. microbiologyresearch.orgpnas.orgnih.gov
The MVA pathway, which starts from acetyl-CoA, is the primary route for isoprenoid biosynthesis in animals, fungi, and archaea. oup.compnas.org In contrast, the MEP pathway is predominantly found in bacteria and the plastids of plants. microbiologyresearch.orgkegg.jp These pathways are generally mutually exclusive within an organism, though exceptions exist. microbiologyresearch.org
The formation of this compound, a C10 monoterpenoid, begins with the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP. This reaction is catalyzed by geranyl diphosphate synthase (GPPS) to yield the C10 intermediate, geranyl diphosphate (GPP). GPP serves as the direct precursor for the vast array of monoterpenoids. kegg.jp Subsequent enzymatic modifications of GPP, typically involving terpene synthases (TPS) and cytochrome P450 monooxygenases, generate the final, structurally diverse monoterpenoid products. In insects, the de novo biosynthesis of terpenoid pheromones, such as those found in bark beetles, proceeds via the MVA pathway. nih.govfrontiersin.orgmpg.de
Table 1: Key Pathways in Isoprenoid Precursor Biosynthesis
| Pathway | Starting Material | Key Intermediates | Primary Organisms | Precursor for |
| Mevalonate (MVA) Pathway | Acetyl-CoA | Mevalonic acid, IPP, DMAPP | Eukaryotes (animals, fungi), Archaea | Sterols, sesquiterpenes, insect pheromones |
| MEP/DXP Pathway | Pyruvate, Glyceraldehyde 3-phosphate | 2-C-methyl-D-erythritol 4-phosphate, IPP, DMAPP | Bacteria, Plants (plastids) | Monoterpenes, diterpenes, carotenoids in plants |
Proposed Metabolic Routes Leading to this compound in Producing Organisms
While the specific enzymatic steps for the biosynthesis of this compound have not been fully elucidated in a specific organism, a plausible metabolic route can be proposed based on established principles of monoterpenoid biochemistry. The compound has been identified as a volatile metabolite in tomatoes (Lycopersicon esculentum L.), though its biosynthetic origin in plants is not detailed. nih.gov
In insects, which are well-known producers of related acyclic monoterpenoid alcohols for chemical communication, the biosynthesis would originate from the MVA pathway. frontiersin.orgmpg.de The proposed route is as follows:
Formation of Geranyl Diphosphate (GPP): The pathway begins with the condensation of IPP and DMAPP, both derived from the MVA pathway, catalyzed by GPP synthase to form the C10 precursor GPP.
Action of Terpene Synthase (TPS): GPP is then acted upon by a specific monoterpene synthase. This enzyme would likely catalyze the hydrolysis of the diphosphate group and potentially an isomerization of the double bond to form a linalool-type intermediate or a related acyclic monoterpenol.
Hydroxylation and Rearrangement: The final structure of this compound, featuring a tertiary alcohol at the C2 position and a methylene (B1212753) group at C6, suggests the involvement of cytochrome P450 monooxygenases (CYPs). These enzymes could introduce the hydroxyl group and facilitate the necessary skeletal rearrangements to achieve the final structure from a precursor like geraniol (B1671447) or linalool.
This proposed pathway is analogous to the biosynthesis of other insect-produced monoterpenoids, where a combination of terpene synthases and modifying enzymes like CYPs generates the final pheromone components.
Enzymatic Systems and Genetic Regulation in the Biosynthesis of Related Semiochemicals
The Eurasian spruce bark beetle, Ips typographus, serves as an excellent model for understanding the enzymology and genetic control of terpenoid semiochemical production in insects. This beetle produces an aggregation pheromone blend consisting of 2-methyl-3-buten-2-ol (B93329) and cis-verbenol. nih.govresearchgate.net The biosynthesis of 2-methyl-3-buten-2-ol is performed de novo via the MVA pathway, providing valuable insights into the systems relevant to compounds like this compound. frontiersin.orgmpg.de
Combined metabolomic and transcriptomic studies have been instrumental in dissecting the molecular basis of pheromone production in I. typographus. nih.govresearchgate.net These "omics" approaches have revealed significant changes in gene expression and metabolite levels that are tightly correlated with pheromone biosynthesis.
Metabolomic Findings: Analysis of beetle gut extracts at different life stages showed the highest concentration of 2-methyl-3-buten-2-ol (a hemiterpene alcohol) in the guts of fed, colonizing males, reaching levels of 238 ng per gut. nih.govresearchgate.net This stage corresponds with peak pheromone production to orchestrate mass attacks on host spruce trees.
Transcriptomic Findings: Differential gene expression analysis between pheromone-producing males and non-producing females, or between different life stages, has identified a suite of candidate genes. nih.gov Crucially, studies have shown that topical application of Juvenile Hormone III (JH III), a key insect hormone, induces the upregulation of genes in the MVA pathway. frontiersin.orgmpg.de This hormonal induction leads to a 35-fold increase in the expression of mevalonate pathway genes in males, providing strong evidence for their direct involvement in the de novo synthesis of pheromone components like 2-methyl-3-buten-2-ol and ipsdienol (B1210497). frontiersin.orgmpg.de
Table 2: Summary of Metabolomic and Transcriptomic Findings in Ips typographus Pheromone Biosynthesis
| Analysis Type | Key Findings | Significance | Citations |
| Metabolomics | Highest levels of 2-methyl-3-buten-2-ol found in fed, colonizing male guts. | Links pheromone production directly to the life stage responsible for host colonization. | nih.gov, researchgate.net |
| Transcriptomics (DGE) | Upregulation of MVA pathway genes in pheromone-producing males. | Confirms the de novo synthesis of terpenoid pheromones via the mevalonate pathway. | nih.gov, frontiersin.org |
| Hormonal Induction | JH III treatment significantly upregulates MVA pathway genes and terminal synthase genes in males. | Demonstrates the key regulatory role of JH III in initiating and controlling pheromone biosynthesis. | frontiersin.org, mpg.de |
A significant breakthrough in understanding insect terpenoid biosynthesis has been the identification of specialized isoprenyl diphosphate synthase (IDS)-like genes that function as terpene synthases (TPS). bohrium.comnih.govresearchgate.net Unlike canonical TPS enzymes found in plants and microbes, these insect enzymes appear to have evolved from IDS enzymes involved in primary metabolism. nih.gov
Further research has shown that this IPDS gene is exclusively upregulated in males following JH III treatment, correlating directly with the increased production of the respective pheromone metabolite. frontiersin.org The discovery of these IDS-type synthases provides a clear genetic and enzymatic target for understanding the evolution and production of terpenoid semiochemicals in insects. It suggests that the evolution of new terpene-based chemical signals in insects may have occurred through the recruitment and modification of essential genes from primary isoprenoid metabolism. nih.govvt.edu
Academic Significance of 2 Methyl 6 Methyleneoctan 2 Ol As a Bioactive Molecule
The academic significance of 2-Methyl-6-methyleneoctan-2-ol stems primarily from its role as a bioactive molecule, particularly as a pheromone. evitachem.com Bioactive molecules are compounds that have an effect on living organisms, and this terpene alcohol serves as a chemical messenger for the California five-spined Ips beetle. evitachem.com It is released from the frass of male beetles and acts as an attractant for female beetles, playing a crucial role in their mating and aggregation behaviors. evitachem.com
This pheromonal activity has made this compound a subject of interest in chemical ecology and pest management research. evitachem.com Understanding the specific chemical cues that govern insect behavior is fundamental to developing targeted and environmentally benign pest control strategies. The study of this compound contributes to a deeper knowledge of insect-plant interactions and the co-evolution of chemical signaling systems.
Furthermore, the investigation of its biochemical pathways and receptor interactions in insects provides a model for understanding chemoreception, the process by which organisms respond to chemical stimuli. This has broader implications for the fields of neurobiology and sensory biology.
Scope and Objectives of Academic Research on 2 Methyl 6 Methyleneoctan 2 Ol
Academic research on 2-Methyl-6-methyleneoctan-2-ol is multifaceted, with several key objectives driving scientific inquiry. A primary focus is the elucidation of its chemical ecology, particularly its function in the life cycle of the California five-spined Ips beetle. evitachem.com Researchers aim to understand the biosynthesis of the compound within the beetle and the precise mechanisms of its release and perception. evitachem.com
Another significant area of research is the synthesis of this compound and its analogs. The development of efficient synthetic routes is crucial for producing the compound in sufficient quantities for field studies and for potential use in pest management applications. csic.es This involves exploring various chemical reactions such as esterification, oxidation, and dehydration to create derivatives with potentially enhanced or modified biological activity. evitachem.com
Furthermore, analytical methods are being developed and refined for the detection and quantification of this compound in environmental and biological samples. sielc.com Techniques like high-performance liquid chromatography (HPLC) are employed for its separation and analysis. sielc.com
An in-depth examination of the chemical compound this compound, this article explores its natural occurrence and distribution across various biological systems. The content herein is based on scientific research into its presence in plant volatiles, apiary products, and microbial profiles.
Ecological Roles and Interspecies Chemical Communication Mediated by 2 Methyl 6 Methyleneoctan 2 Ol
Role as a Semiochemical in Insect Chemical Ecology
Semiochemicals are fundamental to insect survival and reproduction, governing behaviors such as mating, habitat selection, and foraging. alfa-chemistry.com 2-Methyl-6-methyleneoctan-2-ol has been identified as an active compound within this chemical language, particularly in the context of pheromonal communication.
Table 1: Role of this compound in Ips paraconfusus
| Feature | Description |
| Compound | This compound |
| Organism | California five-spined Ips beetle (Ips paraconfusus) |
| Chemical Class | Semiochemical, Pheromone |
| Function | Aggregation |
| Origin | Released from the frass of male beetles. evitachem.com |
| Mechanism | The volatilized compound is detected by female olfactory receptors, triggering attraction and aggregation behaviors. evitachem.com |
Beyond its specific function in Ips paraconfusus, this compound is described more broadly as a natural insect attractant. evitachem.com However, detailed studies documenting its specific kairomonal effects—where it benefits the receiver of a different species, such as a predator or parasitoid—or its role as an attractant for other arthropod taxa are not extensively covered in the available research. Its established activity as a pheromone component suggests that other organisms, particularly those that exploit bark beetle aggregation signals to locate prey or hosts, may also detect and respond to this compound.
Involvement in Plant-Insect Interactions and Chemical Signaling
The presence of this compound is not limited to insects; it is also produced by plants, placing it at the interface of plant-insect interactions. The compound has been identified as a natural product in the volatile emissions of mango ginger (Curcuma amada) and as a metabolite in various tomato cultivars (Lycopersicon esculentum). evitachem.comscience.gov
The emission of such volatile organic compounds (VOCs) from plants serves as a crucial channel for chemical signaling. science.gov These signals can attract pollinators, repel herbivores, or attract the natural enemies of herbivores. The presence of this compound in the chemical bouquet of these plants suggests its potential involvement in these complex ecological interactions, although the specific insects that respond to this plant-derived signal and the resulting behavioral outcomes remain areas for further investigation.
Contribution to Specific Volatile Metabolomic Fingerprints for Biological Discrimination
The unique blend of volatile organic compounds emitted by an organism constitutes its metabolomic fingerprint, which can be used for identification and differentiation. Research has demonstrated that this compound is a key component of such fingerprints, enabling the discrimination between different plant cultivars. researchgate.net
In a study analyzing the volatile profiles of five distinct tomato cultivars (Plum, Campari, Grape, Cherry, and Regional), this compound was identified as one of five crucial volatile metabolites that allowed for their differentiation. science.govresearchgate.net Using a combination of headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-qMS), researchers found that the presence and abundance of this compound contributed to a unique chemical signature for each cultivar. science.govresearchgate.net This application highlights the compound's role as a chemical marker in chemotaxonomy and food science.
Table 2: Discriminant Volatile Metabolites Identified in Tomato Cultivars
| Compound Name | Role in Discrimination |
| This compound | Identified as a key discriminant marker between tomato cultivars. science.govresearchgate.net |
| 2,2,6-trimethylcyclohexanone | Identified as a key discriminant marker between tomato cultivars. science.govresearchgate.net |
| 4-octadecyl-morpholine | Identified as a key discriminant marker between tomato cultivars. science.govresearchgate.net |
| (Z)-methyl-3-hexenoate | Identified as a key discriminant marker between tomato cultivars. science.govresearchgate.net |
| 3-octanone | Identified as a key discriminant marker between tomato cultivars. science.govresearchgate.net |
Advanced Chemical Synthesis Methodologies for 2 Methyl 6 Methyleneoctan 2 Ol and Its Stereoisomers
Total Synthesis Approaches to 2-Methyl-6-methyleneoctan-2-ol
The industrial-scale synthesis of this compound (dihydromyrcenol) is primarily achieved through the hydration of dihydromyrcene (B1198221). A prevalent method begins with cis-pinane, a renewable feedstock derived from turpentine, which is subjected to pyrolysis or, more efficiently, catalytic cracking to yield dihydromyrcene. scentree.coresearchgate.net The subsequent step involves the direct hydration of the crude dihydromyrcene. researchgate.net
One common approach is the acid-catalyzed hydration of dihydromyrcene. chemicalbook.com This can be accomplished in several ways, including the addition of hydrochloric acid followed by hydrolysis, or the use of formic acid to create a dihydromyrcenyl formate (B1220265) intermediate which is then saponified. scentree.co A more direct route employs acid hydrolysis in the presence of sulfuric acid. scentree.co Another detailed method involves heating a mixture of acetic acid and water, adding a catalyst, and then introducing preheated dihydromyrcene to the reaction. patsnap.com The reaction is maintained at a constant temperature before the final product is isolated through filtering, layering, and reduced pressure distillation. patsnap.com Solid acid catalysts have also been shown to be effective for the hydration of dihydromyrcene, with selectivities reaching 80%. researchgate.net
Table 1: Summary of Total Synthesis Methods for this compound
| Starting Material | Key Intermediate | Key Transformation | Catalyst/Reagents | Reference |
|---|---|---|---|---|
| cis-Pinane | Dihydromyrcene | Catalytic Cracking & Direct Hydration | Solid acid catalyst | researchgate.net |
| Dihydromyrcene | N/A | Acid-catalyzed Hydration | Formic acid then saponification | scentree.co |
| Dihydromyrcene | N/A | Acid-catalyzed Hydration | Sulfuric acid | scentree.co |
| Dihydromyrcene | N/A | Acid-catalyzed Hydration | Acetic acid, Water | patsnap.com |
Stereoselective Synthesis of Related Chiral Monoterpenoids (e.g., Ipsenol (B191551), Ipsdienol)
While this compound is achiral, the synthesis of its chiral structural analogues, such as the bark beetle pheromones ipsenol and ipsdienol (B1210497), has been a major focus of research, leading to the development of sophisticated stereoselective methods. These methods are crucial for producing enantiomerically pure compounds, as the biological activity of pheromones is often specific to one enantiomer.
A variety of strategies have been successfully employed. One prominent approach involves the asymmetric isoprenylation of aldehydes. For instance, the use of B-2′-isoprenyldiisopinocampheylborane allows for the efficient one-pot synthesis of both enantiomers of ipsenol and ipsdienol in high enantiomeric excess (96% ee) and good isolated yields (65%). Another powerful technique is the asymmetric allylboration, which has been used for a short and efficient synthesis of the unnatural enantiomers of (+)-(S)-ipsdienol and (−)-(S)-ipsenol.
Catalytic asymmetric allylic transfer reactions represent another advanced methodology. The use of a BINOL-Ti(IV) complex to promote the reaction between achiral aldehydes and 2-ethenyl-2-propenylstannane facilitates the enantioselective synthesis of dienyl alcohols like (-)-Ipsdienol and (-)-Ipsenol with high enantioselectivity (84-99% ee). Furthermore, syntheses starting from readily available chiral pool materials, such as the enantiomers of serine, have been developed, yielding ipsdienol enantiomers in approximately 96% ee over an 8-step sequence.
Table 2: Comparison of Stereoselective Synthesis Methods for Ipsenol and Ipsdienol
| Target Compound | Methodology | Chiral Reagent/Catalyst | Enantiomeric Excess (ee) | Overall Yield | Reference |
|---|---|---|---|---|---|
| Ipsenol/Ipsdienol | Asymmetric Isoprenylation | B-2′-Isoprenyldiisopinocampheylborane | 96% | 65% | Current time information in Bangalore, IN.researchgate.net |
| (S)-Ipsdienol / (S)-Ipsenol | Asymmetric Allylboration | Not specified | Not specified | Not specified | Current time information in Bangalore, IN. |
| (-)-Ipsdienol / (-)-Ipsenol | Catalytic Asymmetric Dienylation | BINOL-Ti(IV) complex | 84-99% | Good | Current time information in Bangalore, IN. |
| Ipsdienol Enantiomers | Chiral Pool Synthesis | Enantiomers of Serine | ~96% | 16-21% | Current time information in Bangalore, IN. |
Chemo-Enzymatic Synthesis and Biocatalysis for Structural Analogues and Chiral Intermediates
The integration of biological catalysts into synthetic routes, known as chemo-enzymatic synthesis, offers a powerful and sustainable alternative to traditional chemical methods. This approach leverages the high selectivity of enzymes to create complex chiral molecules, often under mild reaction conditions. mdpi.comsimsonpharma.com
Enzymes, particularly lipases, have proven to be highly effective in the kinetic resolution of racemic monoterpenoids. nih.gov Enzymatic kinetic resolution (EKR) relies on the ability of an enzyme to selectively catalyze a reaction on one enantiomer in a racemic mixture, allowing for the separation of both enantiomers. nih.gov This technique is highly relevant for producing chiral building blocks for terpenoid synthesis. nih.gov
A notable example is the use of immobilized Candida antarctica lipase (B570770) (Novozym 435) for the resolution of racemic alcohols. nih.gov This biocatalyst has been used in the transesterification of monoterpene alcohols in a packed bed reactor (PBR) using ethyl acetate (B1210297) as the acylating agent, leading to valuable acetylated esters like geraniol (B1671447), citronellol, and myrtenol (B1201748) in high conversions. cymitquimica.com Such reactions can be performed in organic solvents or even in more environmentally benign media like supercritical carbon dioxide. nih.gov In contrast, porcine pancreas lipase (PPL) has been shown to exhibit opposite stereoselectivity in some resolutions, providing access to the complementary enantiomer and highlighting the versatility of enzyme selection in achieving specific synthetic goals. nih.gov
A key aspect of green chemistry is the use of renewable feedstocks. chemicalbook.com The synthesis of this compound is a prime example, as its precursor, dihydromyrcene, is often produced from pinane, which is extracted from crude gum turpentine—a byproduct of the paper industry and a renewable resource. researchgate.net This positions the synthesis of this important fragrance compound within a sustainable framework.
Beyond utilizing plant-derived biomass, metabolic engineering and synthetic biology offer pathways to produce monoterpenoids from simple renewable resources like glucose. Engineered microbes, such as yeast, can be designed to harbor the necessary biosynthetic pathways for producing geranyl diphosphate (B83284) (GPP), the universal precursor to monoterpenes. This "green" approach circumvents the challenges associated with plant extraction, such as low yields and fluctuations in supply, and avoids the harsh reagents and conditions often used in traditional organic synthesis. patsnap.com Research has also demonstrated the synthesis of other terpenes, such as p-cymene, from biomass-derived monoterpenes using low-toxicity reagents and sulfur-resistant catalysts, further showcasing the potential of sustainable synthetic routes.
Analytical Methodologies for Elucidating the Occurrence and Fate of 2 Methyl 6 Methyleneoctan 2 Ol
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques for Volatile Profiling
GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds, making it highly suitable for the analysis of 2-Methyl-6-methyleneoctan-2-ol, a known volatile metabolite. nih.gov This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the precise identification of individual components within a complex mixture. In the context of food science, GC-MS has been instrumental in creating volatile metabolomic platforms for various products, including tomatoes, to enhance aroma and for traceability studies. nih.gov
To enhance the detection of volatile compounds like this compound, a sample preparation technique known as Headspace Solid-Phase Microextraction (HS-SPME) is often employed. nih.govfrontiersin.org HS-SPME is a solvent-free extraction method that uses a coated fiber to adsorb volatile analytes from the headspace above a sample. frontiersin.org This pre-concentration step significantly improves the sensitivity of the subsequent GC-MS analysis. frontiersin.org
The selection of the fiber coating is critical for efficient extraction. For instance, an 85 μm Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is commonly used for the extraction of a broad range of volatile compounds. frontiersin.orgmdpi.com The optimization of extraction parameters, such as temperature and time, is crucial to achieve the highest sensitivity. frontiersin.org For example, in the analysis of truffle volatiles, an extraction temperature of 50°C for 45 minutes was found to be optimal. frontiersin.org Similarly, in the analysis of cider volatiles, a 40-minute extraction at 50°C was employed. mdpi.com
A study on different tomato cultivars successfully utilized HS-SPME followed by GC-MS to identify 77 volatile metabolites, including this compound, which was reported for the first time in the volatile metabolomic composition of tomatoes. nih.gov
Table 1: Optimized HS-SPME Parameters for Volatile Compound Analysis
| Parameter | Truffle Analysis frontiersin.org | Cider Analysis mdpi.com | Tomato Analysis nih.gov |
|---|---|---|---|
| Fiber Type | 85 μm Carboxen/Polydimethylsiloxane (CAR/PDMS) | 85 μm Carboxen/Polydimethylsiloxane (CAR/PDMS) | Not specified |
| Extraction Temperature | 50°C | 50°C | Not specified |
| Extraction Time | 45 min | 40 min | Not specified |
The large datasets generated by GC-MS analysis of volatile profiles necessitate the use of advanced data analysis techniques, particularly chemometrics. nih.govfrontiersin.org Chemometrics employs multivariate statistical methods to extract meaningful information from complex chemical data. nih.gov Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA) are two commonly used chemometric tools. nih.gov
PCA is an unsupervised method used to visualize trends and clusters within the data. nih.gov LDA, a supervised method, is then used to identify the specific volatile metabolites that can differentiate between predefined groups, such as different cultivars of a plant. nih.gov
In the study of tomato cultivars, the application of PCA and LDA to the GC-MS data revealed a clear discrimination between the five different cultivars analyzed. nih.gov The model achieved a 100% success rate in classifying the samples and an 80% success rate in prediction using a cross-validation procedure. nih.gov This demonstrates the power of combining GC-MS with chemometrics for the biological differentiation of closely related samples based on their volatile profiles. nih.gov Similarly, chemometric analysis of truffle volatiles allowed for the clear clustering of two different Tuber species. frontiersin.org
High-Performance Liquid Chromatography (HPLC) Methods for Analysis and Separation
High-Performance Liquid Chromatography (HPLC) is another key analytical technique for the analysis of this compound. sielc.com HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. ecetoc.org
Reverse Phase HPLC (RP-HPLC) is a widely used mode of HPLC where the stationary phase is non-polar and the mobile phase is polar. elementlabsolutions.com This method is well-suited for the analysis of non-polar to moderately polar compounds like this compound. sielc.comelementlabsolutions.com
A specific RP-HPLC method has been developed for the analysis of this compound using a Newcrom R1 column. sielc.com The mobile phase for this separation consists of a simple mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry compatibility, the phosphoric acid can be replaced with formic acid. sielc.com This method is scalable and can be used for the isolation of impurities in preparative separations. sielc.com
Table 2: Exemplary RP-HPLC Method for this compound Analysis sielc.com
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid |
| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, Formic Acid |
For faster analysis, Ultra-Performance Liquid Chromatography (UPLC) can be utilized. sielc.com UPLC systems use columns with smaller particle sizes (typically less than 2 μm), which allows for higher mobile phase velocities without a loss of resolution, resulting in significantly shorter run times and increased throughput. sielc.com Columns with 3 µm particles are available for fast UPLC applications for the analysis of this compound. sielc.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including this compound. guidechem.comethernet.edu.et NMR provides detailed information about the carbon-hydrogen framework of a molecule. bbhegdecollege.com While specific NMR data for this compound is not detailed in the provided search results, the general principles of NMR spectroscopy can be applied to determine its structure.
A ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. docbrown.info For example, in the related compound 2-methylpropan-2-ol, the nine equivalent methyl protons appear as a singlet, and the hydroxyl proton also appears as a singlet. docbrown.info Similarly, a ¹³C NMR spectrum would indicate the number of unique carbon atoms in the molecule. bbhegdecollege.com
Two-dimensional NMR techniques, such as HH-COSY and HSQC, would be employed to establish the connectivity between protons and carbons, ultimately confirming the structure of this compound.
Environmental Dynamics and Biodegradation of 2 Methyl 6 Methyleneoctan 2 Ol
Abiotic Degradation Pathways in Natural Systems
Abiotic degradation refers to the breakdown of a compound through non-biological processes. For a volatile organic compound (VOC) like 2-Methyl-6-methyleneoctan-2-ol, these processes are most significant in the atmosphere.
Once volatilized into the troposphere, this compound is subject to oxidation by several key atmospheric oxidants: the hydroxyl radical (OH), ozone (O₃), and the nitrate (B79036) radical (NO₃). helsinki.finih.gov These reactions transform the parent compound into more oxygenated products, which have lower volatility and can contribute to the formation of secondary organic aerosol (SOA). nih.govresearchgate.net
Recent research has also highlighted the role of acyl peroxy radicals (APRs) in the atmospheric oxidation of monoterpenes. copernicus.orgcopernicus.org Reactions with APRs can be competitive under certain atmospheric conditions and lead to the formation of new, more functionalized, and lower-volatility products, potentially increasing the compound's contribution to SOA formation. copernicus.orgcopernicus.org
| Oxidant | Typical Environment | Significance for Monoterpenols | Atmospheric Lifetime (Example: α-Terpineol) |
| Hydroxyl Radical (OH) | Daytime | Primary degradation pathway. helsinki.fi | ~3.1 hours researchgate.net |
| Ozone (O₃) | Daytime/Nighttime | Significant, especially for compounds with double bonds. helsinki.ficaltech.edu | Varies (Typically hours to days) |
| Nitrate Radical (NO₃) | Nighttime | Dominant nighttime oxidant in many environments. helsinki.fi | Varies (Typically hours) |
| Acyl Peroxy Radicals (APRs) | Various | Emerging pathway leading to highly oxygenated products. copernicus.orgcopernicus.org | Dependent on APR concentration |
This interactive table outlines the primary atmospheric oxidants and their role in the degradation of monoterpenols like this compound.
Biotic Transformation and Microbial Degradation of Related Isoprenoids
The biodegradation of this compound in soil and aquatic systems is primarily driven by microbial activity. Isoprenoids, the class of compounds to which it belongs, are known to be utilized by a wide range of microorganisms as a source of carbon and energy. mdpi.comscialert.net
Studies on the bioremediation of petroleum-contaminated sites have shown that isoprenoids are susceptible to microbial degradation, although sometimes at a slower rate than other hydrocarbons like phenanthrenes. bg.ac.rs In one study, over 95% of isoprenoids like pristane (B154290) and phytane (B1196419) were biodegraded after 60 days by microbial consortia dominated by genera such as Pseudomonas, Rhodococcus, Achromobacter, Bacillus, and Micromonospora. bg.ac.rs
The degradation of acyclic isoprenoids is thought to be initiated by the oxidative cleavage of double bonds, leading to the formation of intermediates containing aldehyde and keto groups. scialert.netnih.gov For example, the degradation of polyisoprene rubber by Nocardia sp. results in the formation of compounds with aldehyde groups. scialert.net Several bacterial strains have been identified that can degrade isoprene (B109036) and related compounds.
| Microorganism Genus | Isoprenoid Substrate(s) | Environment |
| Pseudomonas | Acyclic isoprenoids, pristane, phytane, isoprene. mdpi.comscialert.netbg.ac.rsnih.govresearchgate.net | Soil, Groundwater, Marine |
| Rhodococcus | Isoprenoids, isoprene. mdpi.combg.ac.rs | Soil, Groundwater, Phyllosphere |
| Nocardia | Isoprene, polyisoprene rubber. mdpi.comscialert.net | Soil |
| Alcaligenes | Isoprene. mdpi.com | Soil |
| Variovorax | Isoprene. mdpi.com | Phyllosphere |
| Achromobacter | Isoprenoids. bg.ac.rs | Groundwater |
| Bacillus | Isoprenoids. bg.ac.rs | Groundwater |
This interactive table lists key microbial genera known to degrade isoprenoids, the types of compounds they act on, and the environments where they are found.
Furthermore, commercial fragrance ingredients that are structurally very similar, such as Myrcenol Super and Tetrahydro Myrcenol, are reported to be readily or ultimately biodegradable. specialchem.comspecialchem.com A safety data sheet for dihydromyrcenol, a closely related saturated analogue, indicates 72% degradation after 28 days in a standard test (OECD 301B). vigon.com This suggests that this compound is unlikely to persist in biologically active environments.
Environmental Fate and Persistence Considerations in Ecological Contexts
The environmental fate of this compound is characterized by rapid transformation in the atmosphere and susceptibility to biodegradation in soil and water. Its relatively high volatility and low water solubility mean that upon release, it will primarily partition to the atmosphere rather than remaining in soil or aquatic systems. evitachem.comnih.gov
Once in the atmosphere, its short lifetime with respect to oxidation (likely on the order of hours) prevents long-range transport of the parent compound. helsinki.firesearchgate.net However, the oxidation products can contribute to the formation of secondary organic aerosols (SOA), which have implications for air quality and climate dynamics. nih.gov These aerosols can then be removed from the atmosphere via wet or dry deposition.
In soil and water, the compound's persistence is expected to be low. The evidence from related isoprenoids and commercial analogues points towards ready biodegradation by common environmental microorganisms. bg.ac.rsspecialchem.comspecialchem.comvigon.com Therefore, significant accumulation in these compartments is not anticipated. The compound's role as a pheromone for certain beetle species highlights its function as a signaling molecule in specific ecological niches, which depends on its controlled release and subsequent degradation to prevent continuous signaling. evitachem.com
Derivatives, Analogues, and Structure Activity Relationship Sar Studies of 2 Methyl 6 Methyleneoctan 2 Ol in Biological Contexts
Synthesis and Biological Evaluation of Structural Analogues with Modified Activities
The synthesis of structural analogues of 2-Methyl-6-methyleneoctan-2-ol allows for the systematic modification of its chemical structure to probe for changes in biological activity. These modifications can include altering the position and type of functional groups, changing the degree of unsaturation, and modifying the carbon skeleton. The biological evaluation of these new compounds, often against specific targets such as insects or microbes, provides valuable data for establishing structure-activity relationships.
Acyclic monoterpene alcohols and their derivatives are known to possess a range of biological activities, including antimicrobial and insecticidal effects. nih.gov For instance, studies on analogues of related monoterpenes have demonstrated that variations in the molecular structure can significantly impact their efficacy. The synthesis of these analogues often involves multi-step chemical reactions to introduce specific chemical modifications. mdpi.com
Research into the insecticidal properties of eugenol-based analogues, for example, has shown that synthetic derivatives can exhibit enhanced activity compared to the parent compound. mdpi.comresearchgate.net These studies often involve evaluating the synthesized compounds against various insect cell lines or whole organisms to determine their potency. researchgate.netresearchgate.netnih.govmdpi.com The results from such biological assays are crucial for identifying the structural motifs that contribute to the desired biological effect. researchgate.netmdpi.commdpi.commdpi.com
Table 1: Representative Antimicrobial Activity of Acyclic Monoterpene Analogues
| Compound | Analogue Type | Target Organism | Activity (MIC in µg/mL) |
| Geraniol (B1671447) | Hydroxylated Acyclic Monoterpene | Escherichia coli | 125 |
| Citronellol | Hydrogenated Acyclic Monoterpene | Staphylococcus aureus | 250 |
| Linalool | Isomeric Acyclic Monoterpene Alcohol | Candida albicans | 62.5 |
| Nerol | Geometric Isomer of Geraniol | Pseudomonas aeruginosa | 500 |
Note: The data in this table is representative of the antimicrobial activities of various acyclic monoterpenes and is intended for illustrative purposes. MIC (Minimum Inhibitory Concentration) values can vary based on the specific experimental conditions.
The synthesis and evaluation of such analogues are fundamental to understanding how chemical structure dictates biological function and for the development of new and more effective biologically active agents. nih.govnih.gov
Stereochemical Influences on Biological Activity in Semiochemical Systems
Stereochemistry plays a pivotal role in the biological activity of many natural compounds, particularly in semiochemical systems where molecules must interact with specific chiral receptors. nih.gov The spatial arrangement of atoms in a molecule can dramatically affect its ability to bind to a receptor, leading to significant differences in the biological response elicited by different stereoisomers. nih.gov In insects, olfactory receptors are known to be highly selective for specific enantiomers of semiochemicals, which are chemicals used for communication. plos.orgnih.govnih.govdtic.milmdpi.com
A classic example of this stereochemical specificity is seen with the bark beetle pheromones ipsenol (B191551) and ipsdienol (B1210497). nih.govresearchgate.net Different species of bark beetles produce and respond to specific stereoisomers of these aggregation pheromones. For instance, one enantiomer might be a potent attractant for a particular species, while the other enantiomer could be inactive or even act as a repellent. researchgate.net This enantioselectivity is a critical mechanism for maintaining species-specific communication and reproductive isolation. nih.gov
The synthesis of optically active forms of these semiochemicals is essential for studying their biological activity and for use in pest management strategies. dntb.gov.ua The differential activity of stereoisomers underscores the importance of considering the three-dimensional structure of molecules in SAR studies. nih.gov
Table 2: Differential Biological Activity of Ipsenol and Ipsdienol Stereoisomers on Bark Beetle Species
| Compound | Stereoisomer | Bark Beetle Species | Biological Response |
| Ipsenol | (S)-(-)-Ipsenol | Ips pini | Aggregation Pheromone |
| Ipsenol | (R)-(+)-Ipsenol | Ips paraconfusus | Inactive |
| Ipsdienol | (S)-(+)-Ipsdienol | Ips paraconfusus | Aggregation Pheromone |
| Ipsdienol | (R)-(-)-Ipsdienol | Ips pini | Aggregation Pheromone |
Note: This table provides a simplified representation of the complex semiochemical interactions in bark beetles and is for illustrative purposes.
The study of stereochemical influences extends beyond insect pheromones to other areas of chemical ecology, highlighting the general principle that the biological activity of a chiral molecule is intimately linked to its specific three-dimensional structure. researchgate.net
Molecular Modeling and Computational Approaches for SAR Analysis
Molecular modeling and computational chemistry have become indispensable tools in the study of structure-activity relationships. frontiersin.org These methods allow researchers to visualize the three-dimensional structures of molecules and their target receptors, predict their interactions, and develop quantitative structure-activity relationship (QSAR) models. scholarsresearchlibrary.comijprajournal.comresearchgate.netnih.gov
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scholarsresearchlibrary.comijprajournal.comresearchgate.netnih.govresearchgate.net By analyzing a dataset of molecules with known activities, QSAR models can identify the physicochemical properties, such as steric, electronic, and hydrophobic features, that are most important for the observed biological effect. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.
Molecular docking is another powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govresearchgate.netoup.comresearchgate.netnih.gov In the context of semiochemicals, docking can be used to study the interactions between different stereoisomers of a monoterpene alcohol and an insect's odorant-binding proteins or olfactory receptors. nih.govresearchgate.netoup.comfrontiersin.org These studies can provide insights into the molecular basis of enantioselectivity and help to explain why different stereoisomers exhibit different biological activities. plos.org
The integration of molecular modeling, QSAR, and experimental biological data provides a comprehensive approach to understanding the structure-activity relationships of biologically active compounds like this compound and its analogues. These computational methods not only rationalize experimental findings but also accelerate the discovery and optimization of new lead compounds.
Current Research Gaps and Future Directions in 2 Methyl 6 Methyleneoctan 2 Ol Studies
Comprehensive Elucidation of Complete Biosynthetic Pathways and Regulatory Mechanisms
A significant gap in the current understanding of 2-Methyl-6-methyleneoctan-2-ol lies in the complete mapping of its biosynthetic pathways and the intricate mechanisms that regulate its production in various organisms. As a terpene alcohol, its synthesis is presumed to follow the general terpenoid pathway. researchgate.net In plants, this involves two primary routes for the synthesis of the five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP): the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. tandfonline.comresearchgate.net These precursors are then assembled into the C10 geranyl diphosphate (GPP), the direct antecedent to monoterpenoids. The conversion of GPP to this compound likely involves a specific terpene synthase (TPS) followed by a hydration step, but the exact enzymes have not been characterized.
Future research should prioritize the identification and characterization of the specific TPS and other downstream modifying enzymes, such as cytochromes P450, responsible for its synthesis in known producer organisms like Curcuma amada (mango ginger) and various tomato cultivars (Lycopersicon esculentum). evitachem.comnih.gov Similarly, in insects like the California five-spined Ips beetle where it functions as a pheromone, it is unclear if the compound is synthesized de novo or derived from host-plant precursors. evitachem.comnih.gov
Furthermore, the regulatory networks governing its production remain largely unexplored. Terpenoid biosynthesis is known to be controlled by a complex interplay of transcription factors (e.g., AP2/ERF, MYB, WRKY families), phytohormones (like jasmonates and salicylic (B10762653) acid), and environmental cues. mdpi.comnih.gov Elucidating how these factors specifically modulate the expression of genes in the this compound pathway is a critical future direction. This knowledge could enable the metabolic engineering of plants or microorganisms for enhanced production of this compound.
Table 1: Key Research Questions in Biosynthesis and Regulation
| Research Area | Key Unanswered Questions |
|---|---|
| Enzymology | What specific terpene synthase(s) (TPS) and subsequent modifying enzymes catalyze the formation of this compound from GPP? |
| Genetic Regulation | Which transcription factors and signaling pathways (e.g., jasmonate, salicylate) up- or down-regulate the expression of the biosynthetic genes? |
| Compartmentation | In plant cells, is the biosynthesis initiated in the plastids (MEP pathway) or the cytosol (MVA pathway)? |
| Insect Biosynthesis | Do Ips beetles synthesize the pheromone de novo, or do they modify a precursor obtained from their host tree? |
Deeper Understanding of Multifaceted Ecological Interactions
The most well-documented ecological role of this compound is as a component of the aggregation pheromone of the male California five-spined Ips beetle (Ips paraconfusus). evitachem.com The compound is released from the beetle's frass, becomes airborne, and is detected by female beetles, triggering aggregation behaviors that facilitate mating. evitachem.com However, this represents only one facet of its potential ecological significance.
Its presence in plants like mango ginger and tomato suggests a more complex role in plant-insect and plant-plant interactions. evitachem.comnih.gov Volatile terpenoids in plants can serve diverse functions, including attracting pollinators, deterring herbivores, or acting as indirect defense signals to attract natural enemies of herbivores. A major research gap is the lack of studies investigating these alternative roles for this compound. Does it, for instance, attract predators or parasitoids of the Ips beetle? In tomato plants, is its emission induced by herbivory, and does it repel certain pests or attract beneficial insects?
Future studies should employ detailed behavioral bioassays with a range of relevant organisms to unravel these multifaceted interactions. Investigating its potential allomonal (detrimental to the receiver) or kairomonal (beneficial to the receiver) effects on other species cohabiting the same ecological niche is crucial for a holistic understanding of its function.
Development of Novel Asymmetric Synthetic Strategies for Chiral Control
This compound possesses a chiral center, meaning it can exist in two enantiomeric forms ((R) and (S)). In chemical ecology, it is common for different enantiomers of a compound to have distinct, or even opposing, biological activities. For example, with many bark beetle pheromones, one enantiomer is a potent attractant while the other can be inactive or even inhibitory.
While general methods for the asymmetric synthesis of tertiary alcohols exist, such as the enantioselective addition of organometallic reagents to ketones, specific, high-yield strategies for this compound are not well-established. nih.govru.nlnih.gov The development of novel and efficient asymmetric synthetic routes is a critical research direction. This would enable the production of enantiomerically pure samples of both the (R) and (S) forms of the compound.
Access to these pure enantiomers is a prerequisite for:
Precisely determining which enantiomer is biologically active as the Ips beetle pheromone.
Investigating if the "wrong" enantiomer has an inhibitory or repellent effect.
Studying the stereospecificity of its biosynthesis and receptor binding.
Future synthetic strategies could focus on chiral pool synthesis, starting from readily available chiral terpenes, or the development of bespoke chiral catalysts or ligands for reactions like asymmetric Grignard additions or Sharpless epoxidations of appropriate precursors. nih.govbris.ac.uk
Advanced Analytical Techniques for Trace Analysis and Spatiotemporal Metabolomics
The detection and quantification of this compound, a volatile organic compound (VOC), often rely on established techniques like gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net For analyzing trace amounts in complex matrices, such as plant headspace or insect frass, methods like headspace solid-phase microextraction (HS-SPME) coupled with GC-MS have proven effective. nih.govnih.gov Similarly, high-performance liquid chromatography (HPLC) offers an alternative, especially after derivatization to enhance detection. molnar-institute.comsielc.com
However, a significant research gap exists in applying these techniques to understand the spatiotemporal dynamics of the compound's emission. Volatile metabolomics, or "volatilomics," aims to capture the real-time release of VOCs and map their distribution across different tissues or microenvironments. nih.govfrontiersin.org
Future research should focus on employing these advanced analytical platforms to answer questions such as:
From which specific plant tissues (e.g., leaves, trichomes, roots) is the compound released? frontiersin.org
How do emission rates change over a diurnal cycle or in response to specific environmental stimuli like light, temperature, or herbivore attack? mdpi.com
What is the precise concentration gradient of the pheromone around a male Ips beetle, and how does this influence female behavior?
Techniques like real-time VOC analysis using proton-transfer-reaction mass spectrometry (PTR-MS) or developing specific sensors could provide invaluable insights into the compound's dynamic ecological role.
Table 2: Comparison of Analytical Techniques
| Technique | Application for this compound | Future Direction / Research Gap |
|---|---|---|
| HS-SPME-GC-MS | Identification and quantification in complex volatile blends (e.g., tomato, wine). nih.govmdpi.com | Application to map spatial distribution across micro-tissues (e.g., individual glandular trichomes). |
| HPLC-UV/MS | Analysis of the non-volatile fraction or after derivatization. molnar-institute.comsielc.com | Development of sensitive methods for quantifying non-volatile glycosylated precursors in plant tissues. |
| Real-time MS | (Potential) Live monitoring of volatile emissions. | Application to monitor dynamic changes in emission from a single plant or insect in response to stimuli. |
Exploration of Unconventional Biological Sources and Novel Bioactivities (excluding human health applications)
The known biological sources of this compound are currently limited to a few species, primarily Curcuma amada, Ips beetles, and Lycopersicon esculentum. evitachem.comnih.gov A related compound, dihydromyrcenol, has been identified in other plants like Punica granatum. nih.gov A clear research gap is the need for broader screening across the plant and insect kingdoms to identify unconventional sources of this molecule. This could reveal new ecological contexts and potentially new biological functions.
Beyond its role as a pheromone, its bioactivity is largely unknown. Terpenoids as a class exhibit a wide range of biological effects, including antimicrobial, antifungal, and insecticidal properties. researchgate.net It is plausible that this compound possesses such activities. For example, its presence in plants might confer resistance against certain microbial pathogens or non-adapted insect herbivores. It could also have allelopathic effects, influencing the germination or growth of competing plant species.
Future research should involve systematic bioassays to screen for these underexplored activities. Testing its effect on various fungi, bacteria, and different insect species (both pests and beneficials) could uncover novel applications in agriculture, for instance, as a biopesticide or a repellent.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying 2-Methyl-6-methyleneoctan-2-ol in complex mixtures?
- Methodology : Reverse-phase HPLC using a Newcrom R1 column is a validated approach. A mobile phase of acetonitrile/water (70:30 v/v) with a flow rate of 1.0 mL/min and UV detection at 210 nm provides baseline separation. This method is suitable for purity assessment and quantification in synthetic or environmental samples .
- Key Parameters : LogP (3.30) and molecular weight (156.27 g/mol) aid in method optimization. Synonymous identifiers (e.g., CAS 18479-59-9) ensure consistency in database searches .
Q. How can researchers confirm the structural identity of this compound during synthesis?
- Analytical Workflow : Combine NMR (¹H/¹³C) and GC-MS for structural validation. For NMR, focus on characteristic signals: methylene protons (δ 4.6–5.0 ppm) and tertiary alcohol protons (δ 1.2–1.5 ppm). GC-MS fragmentation patterns should show a molecular ion at m/z 156 and key fragments at m/z 138 (loss of H₂O) and 95 (C₆H₇O⁺) .
Q. What safety protocols are essential when handling this compound derivatives lacking toxicological data?
- Precautions : Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood. For derivatives like 2-Methyl-6-methylene-2-octanol formate (CAS 72785-12-7), assume potential irritancy and avoid inhalation or dermal contact. Store in airtight containers under inert gas to prevent oxidation .
Advanced Research Questions
Q. How do methodological discrepancies arise in computational models predicting the reactivity of this compound with atmospheric oxidants?
- Case Study : Divergent results in ozone reactivity studies (e.g., half-life estimates ranging from 2–12 hours) stem from variations in density functional theory (DFT) parameters (e.g., basis sets, solvation models). Cross-validate using experimental ozonolysis rates under controlled humidity (40–60% RH) .
- Recommendation : Hybrid QM/MM simulations (e.g., B3LYP/6-31G* with explicit water clusters) improve accuracy for gas-phase reactions .
Q. What experimental strategies resolve contradictions in VOC emission profiles involving this compound from plant foliage?
- Approach : Use dynamic headspace sampling coupled with TD-GC-MS to capture diurnal emission variations. Calibrate against light/temperature gradients (e.g., 25–35°C, PAR 800–1200 μmol/m²/s). Normalize emissions to biomass density (μg/g/h) to distinguish abiotic vs. biotic sources .
- Data Interpretation : Discrepancies may arise from terpene synthase isoform diversity; use RNAi knockdown models to isolate enzymatic pathways .
Q. How can surface adsorption dynamics of this compound on indoor materials be quantified?
- Technique : Apply microspectroscopic imaging (AFM-IR or ToF-SIMS) to track adsorption/desorption kinetics on polymers (e.g., PVC, polyethylene). Parameterize using Langmuir isotherms and Arrhenius plots for activation energy (Eₐ) estimation .
- Variables : Surface roughness, relative humidity (20–80%), and VOC concentration (ppb–ppm range) critically influence partitioning coefficients .
Methodological Challenges and Solutions
Q. Why do chromatographic retention times vary for this compound across different HPLC columns?
- Root Cause : Column stationary phase chemistry (e.g., C18 vs. phenyl groups) affects interactions with the compound’s methylene and hydroxyl moieties. Newcrom R1’s polar embedded groups enhance selectivity for alcohols .
- Mitigation : Use retention index (RI) scaling with n-alkane standards to normalize inter-column variability .
Q. What metrics validate receptor-based machine learning models for odorant-receptor binding studies involving this compound?
- Validation Framework : Compare agonistic profiles from heterologous expression assays (e.g., HEK293 cells) with ML-predicted binding affinities. Metrics include Matthews correlation coefficient (MCC >0.6) and cluster consistency analysis (e.g., Jaccard index) .
- Limitations : Overfitting risks persist due to limited training data; augment datasets with molecular dynamics (MD)-derived conformational ensembles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
